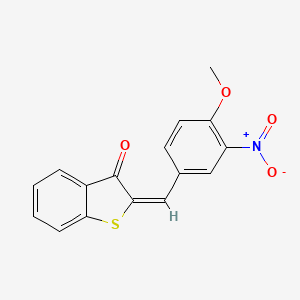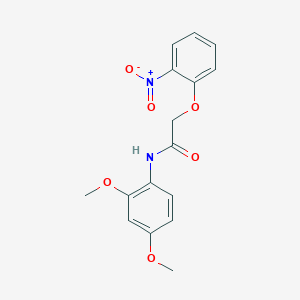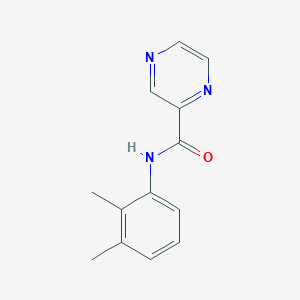
2-(4-methoxy-3-nitrobenzylidene)-1-benzothiophen-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds often involves nucleophilic aromatic substitution reactions, as seen in the work by Pietra and Vitali (1972), where the reaction mechanism for substituting the nitro-group in aromatic nitro compounds was explored, offering insights into the synthetic pathways that might be applicable to our compound of interest (Pietra & Vitali, 1972).
Molecular Structure Analysis
The molecular structure of such compounds can be analyzed through various spectroscopic techniques, providing valuable information on the electronic and spatial configuration, which is essential for understanding their reactivity and properties. Studies on related structures, such as benzothiazole derivatives, highlight the importance of structural analysis in determining the biological activity and chemical reactivity of these compounds (Zhilitskaya, Shainyan, & О. Yarosh, 2021).
Chemical Reactions and Properties
Research into the chemical reactions and properties of nitro-aromatic compounds and benzothiazole derivatives reveals a wide range of reactivities and functionalities. The study by Grigor’ev, Tkacheva, and Morozov (2014) on the pharmacological properties of nitroxyl radicals in natural compounds demonstrates the chemical versatility and potential applications of these molecules in creating pharmacological agents (Grigor’ev, Tkacheva, & Morozov, 2014).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are crucial for the practical applications of these compounds. Studies on related compounds, such as methylene-linked liquid crystal dimers, provide insights into how structural variations influence physical properties, which could be relevant for designing materials with desired characteristics (Henderson & Imrie, 2011).
Chemical Properties Analysis
The chemical properties, including reactivity towards various reagents, stability under different conditions, and the ability to undergo specific chemical transformations, are essential for understanding the potential applications and limitations of these compounds. The work on the synthesis and transformations of benzothiazole derivatives highlights the chemical versatility and potential utility of these molecules in various fields, including medicinal chemistry and materials science (Zhilitskaya et al., 2021).
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Catalysis Research has shown that derivatives of 4-methoxy-3-nitrobenzylidene are utilized in chemical synthesis and catalysis. For instance, the efficacy of 4-methoxybenzyl-4-nitrophenylcarbonate as a reagent for N-protection in the synthesis of substituted benzamidines illustrates its utility in solution phase library synthesis. This approach enables the facile introduction of protecting groups and highlights the reagent's suitability for multiparallel solution phase synthesis (Bailey et al., 1999). Additionally, the photocatalytic oxidation of benzyl alcohol derivatives, including 4-methoxybenzyl alcohol, into corresponding aldehydes under visible light irradiation using a titanium dioxide photocatalyst, showcases the potential of these compounds in selective oxidation processes (Higashimoto et al., 2009).
Photocatalysis and Light-Induced Reactions The photocatalytic properties of derivatives have been explored in the selective oxidation of benzyl alcohols to aldehydes using molecular oxygen and visible light, demonstrating high conversion and selectivity on titanium dioxide (Higashimoto et al., 2009). This research highlights the role of surface complexes in the photocatalytic process and contributes to our understanding of the mechanisms behind selective photocatalytic oxidation.
Material Science and Corrosion Inhibition Compounds containing 4-methoxy-3-nitrobenzylidene moieties have been evaluated for their corrosion inhibition properties. Studies have synthesized novel Schiff bases incorporating these groups and tested their efficacy in inhibiting mild steel corrosion in acidic environments. The results indicate significant potential for these compounds in corrosion protection applications, supported by electrochemical and surface measurements (Singh & Quraishi, 2016). Further, comparisons between Schiff bases containing O-methyl and nitro substitutes have shed light on the structural factors influencing corrosion inhibitory performance, with the electronic properties of substituents playing a key role (Heydari et al., 2018).
Eigenschaften
IUPAC Name |
(2E)-2-[(4-methoxy-3-nitrophenyl)methylidene]-1-benzothiophen-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO4S/c1-21-13-7-6-10(8-12(13)17(19)20)9-15-16(18)11-4-2-3-5-14(11)22-15/h2-9H,1H3/b15-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQXQHVYSBRSWEW-OQLLNIDSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)C3=CC=CC=C3S2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/2\C(=O)C3=CC=CC=C3S2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-[(4-Methoxy-3-nitrophenyl)methylidene]-2,3-dihydro-1-benzothiophen-3-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2-ethoxyphenyl)acetyl]-3-(1H-imidazol-2-yl)piperidine](/img/structure/B5539320.png)
![2-[2-(dimethylamino)ethyl]-8-[(4-methyl-1H-imidazol-5-yl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5539321.png)

![N-(2-methoxyethyl)-1-{[4-(methylthio)phenyl]sulfonyl}-4-piperidinecarboxamide](/img/structure/B5539333.png)




![4-[4-(pyridin-3-ylmethyl)-1,4-diazepan-1-yl]pyrimidine-5-carboxylic acid](/img/structure/B5539356.png)
![2-{[(4-nitrophenoxy)acetyl]amino}benzamide](/img/structure/B5539365.png)

![2-chloro-N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5539382.png)
![2-(2-pyridinylmethyl)-8-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5539399.png)
![3-ethyl-N-(2-methoxyphenyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5539419.png)